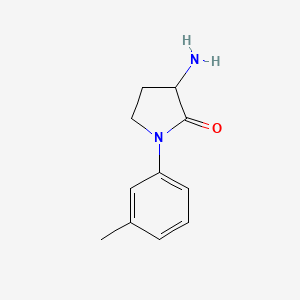
3-Amino-1-(3-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-1-(3-methylphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 117985-97-4 . It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-(methyl(phenyl)amino)pyrrolidin-2-one .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 190.24 . Unfortunately, specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis in Medicinal Chemistry
3-Amino-1-(3-methylphenyl)pyrrolidin-2-one and its derivatives play a significant role in the synthesis of various medicinal compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance, is synthesized from related compounds. The process involves asymmetric Michael addition and stereoselective alkylation, highlighting the compound's role in creating efficient and practical synthetic routes for pharmaceuticals (Fleck, McWhorter, DeKam, & Pearlman, 2003).
In Pharmaceutical Synthesis
The versatility of pyrrolidin-2-ones in pharmaceutical synthesis is evident in the development of new medicinal molecules. Their structure is crucial in the synthesis of biologically active molecules and natural products. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones enhances the synthesis of new medicinal compounds with improved biological activity (Rubtsova et al., 2020).
Role in Organic Synthesis
3-Pyrrolin-2-ones are valuable starting materials in organic synthesis. Their ability to react as acceptors in conjugate addition reactions expands their utility in creating biologically active natural products and potential precursors for pharmaceuticals like nootropics (Alves, 2007).
Catalysis and Stereochemistry
The compound and its derivatives have applications in catalysis and structural chemistry. For example, the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine and their Palladium(II) complexes are important for asymmetric Grignard cross-coupling reactions, demonstrating their role in stereochemistry and catalysis (Nagel & Nedden, 1997).
Role in Antioxidant Activity
Pyrrolidine-2,4-diones, analogues of this compound, are found in dipeptide analogues and show potential in antioxidant activity. Their structure aids in adopting linear, extended conformations, which may be significant in understanding molecular interactions and reactivity (Hosseini, Kringelum, Murray, & Tønder, 2006).
Propriétés
IUPAC Name |
3-amino-1-(3-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-9(7-8)13-6-5-10(12)11(13)14/h2-4,7,10H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFLQGUKMSDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)
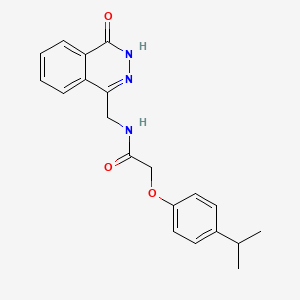

![(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2602568.png)
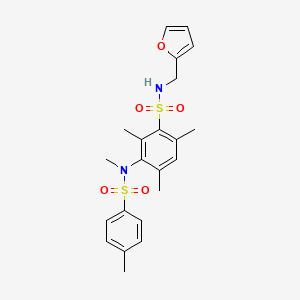
![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)
![3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2602572.png)
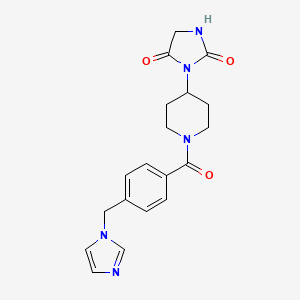
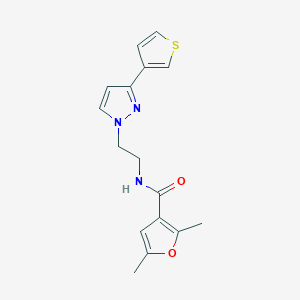
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2602577.png)

![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)